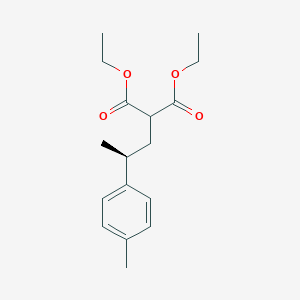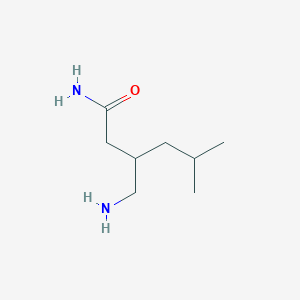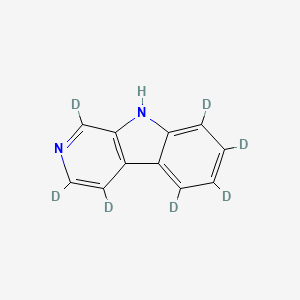
Alfentanil-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alfentanil-d3 Hydrochloride: is a deuterated form of Alfentanil, a potent, short-acting synthetic opioid analgesic. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various analytical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alfentanil-d3 Hydrochloride involves the incorporation of deuterium atoms into the Alfentanil molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities.
化学反応の分析
Types of Reactions: Alfentanil-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
Chemistry: Alfentanil-d3 Hydrochloride is used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies. Its stable isotope-labeled nature allows for precise quantification and identification of compounds in complex mixtures.
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Alfentanil. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in biological systems.
Medicine: The compound is used in clinical research to investigate the effects of Alfentanil on the human body. It aids in the development of new analgesic drugs and in optimizing dosing regimens for pain management.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance.
作用機序
Alfentanil-d3 Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The deuterium atoms in this compound do not alter the mechanism of action but provide a stable isotope for analytical studies.
類似化合物との比較
Fentanyl: A potent synthetic opioid with similar analgesic properties but longer duration of action.
Remifentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: A more potent analogue of Fentanyl with a longer duration of action.
Uniqueness: Alfentanil-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. Its rapid onset and short duration of action make it suitable for specific clinical and research applications where quick and controlled analgesia is required.
特性
分子式 |
C21H33ClN6O3 |
|---|---|
分子量 |
456.0 g/mol |
IUPAC名 |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H/i3D3; |
InChIキー |
AQORHZJDCHLLJN-FJCVKDQNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OCC1(CCN(CC1)CCN2C(=O)N(N=N2)CC)N(C3=CC=CC=C3)C(=O)CC.Cl |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


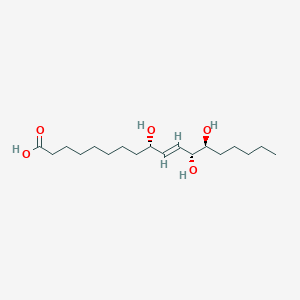

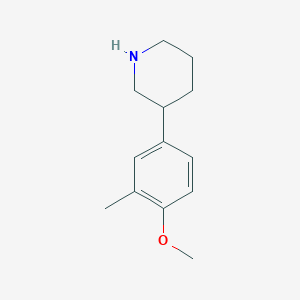
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)

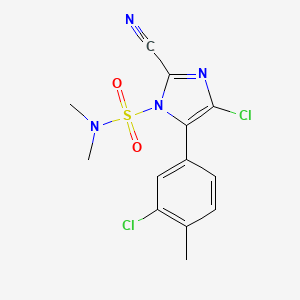
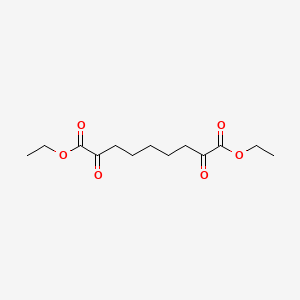
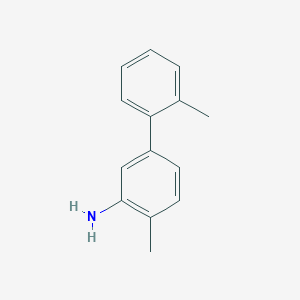
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
